![molecular formula C9H12FN3O B2474214 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol CAS No. 2199302-67-3](/img/structure/B2474214.png)
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include a cyclobutanol group attached to a pyrimidine ring via a methylene bridge and an amino group. The pyrimidine ring would have a fluorine atom at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Chemical Development
- Development of P2X7 Antagonist Clinical Candidate : This compound was utilized in the synthesis of novel P2X7 antagonists, leading to the discovery of compounds with robust receptor occupancy at low doses, one of which advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Chemical Structure and Analysis
- Crystal Structure Analysis : The crystal structure of a related compound, demonstrating significant antibacterial effects, was detailed to enhance understanding of its biological activity in medicinal chemistry (Sarı et al., 2002).
Process Development and Optimization
- Process Development for Voriconazole Synthesis : In synthesizing Voriconazole, an antifungal agent, the relative stereochemistry was crucial. The compound played a role in the development process by adding to the understanding of diastereocontrol in reactions involving pyrimidine derivatives (Butters et al., 2001).
Biological Activity and Drug Discovery
Inhibition of Nitric Oxide Production : Derivatives of the compound showed inhibitory effects on immune-activated nitric oxide production, indicating potential anti-inflammatory properties (Jansa et al., 2014).
Intermolecular Complex Between Pyrimidinic Nucleobases : Research into the complex of cytosine and 5-fluorouracil monohydrate revisited the understanding of base associations, which are crucial in genetic coding and replication processes (Portalone & Colapietro, 2007).
Methodological Advances
- Efficient Synthesis Using ω-Transaminase Biocatalyst : Demonstrating an efficient synthesis method for producing high-purity derivatives, this research highlights the compound's role in developing new pharmaceutical agents with high enantiomeric excess (Meadows et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)-methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXFYPFWLNYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

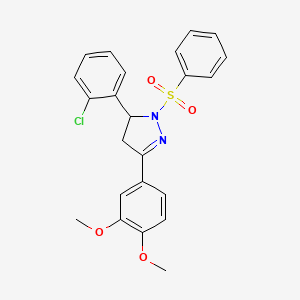
![4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)
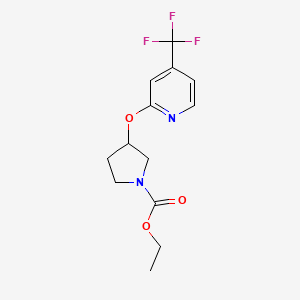
![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)
![(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2474137.png)
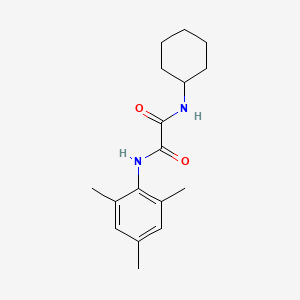
![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)
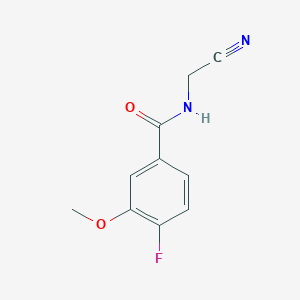
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2474144.png)

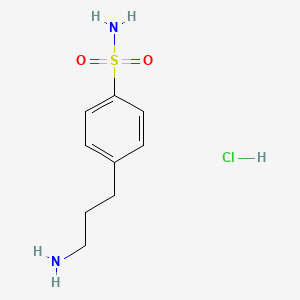
![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)
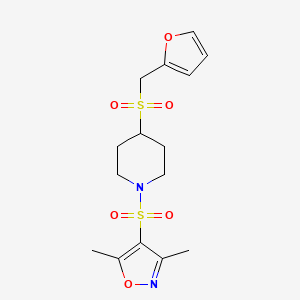
![Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2474153.png)